Fenpyroximate

Beschreibung

Contextualizing Acaricide Research: Historical Perspectives and Modern Challenges

The history of acaricide use dates back to the late 19th century with the introduction of arsenic-based compounds. nih.gov The subsequent decades saw the development of various chemical classes, including organochlorines like DDT, which were later phased out due to environmental concerns. nih.gov The mid-20th century marked a shift towards synthetic acaricides, with organophosphates and carbamates becoming widely used despite their environmental and health risks. plantprotection.pl

Modern acaricide research faces several significant challenges. A primary concern is the development of resistance in target mite populations. nih.govresearchgate.net The repeated use of acaricides with the same mode of action creates selection pressure, leading to the survival and proliferation of resistant individuals. researchgate.net This has necessitated the continuous development of new active ingredients with novel target sites. researchgate.net Furthermore, there is an increasing emphasis on developing acaricides with greater selectivity, minimizing harm to non-target organisms and beneficial insects, a key principle of Integrated Pest Management (IPM) programs. researchgate.netepa.gov The high cost associated with discovering and bringing new acaricides to market also presents a considerable hurdle. nih.gov

Overview of Fenpyroximate: Significance as a Pyrazole (B372694) Acaricide

This compound is a non-systemic acaricide belonging to the pyrazole chemical class. peptechbio.comfao.org First reported in 1990, it quickly gained prominence for its high efficacy against a broad spectrum of mite species, including those that have developed resistance to other acaricides. ontosight.aiherts.ac.uksemanticscholar.org Its significance lies in its specific mode of action and its role within IPM strategies. epa.gov

This compound functions by inhibiting mitochondrial electron transport at Complex I (METI). peptechbio.comontosight.aisemanticscholar.org This disruption of cellular respiration leads to a rapid cessation of feeding and reproduction in target pests, ultimately causing death. epa.gov This quick knockdown effect is effective against all motile stages of mites, including larvae, nymphs, and adults. epa.govpeptechbio.com

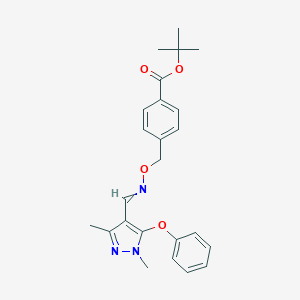

From a chemical standpoint, this compound is characterized by its complex molecular structure, which includes a pyrazole ring. ontosight.ai Its chemical formula is C₂₄H₂₇N₃O₄. fao.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | tert-butyl (E)-alpha-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate |

| CAS Registry No. | 134098-61-6 |

| Molecular Formula | C₂₄H₂₇N₃O₄ |

| Molecular Mass | 421.5 g/mol |

| Mode of Action | Mitochondrial Electron Transport Inhibitor (METI) at Complex I |

Data sourced from multiple references. fao.org

This compound is valued for its effectiveness against pests that have developed resistance to other insecticides and its relatively low toxicity to some beneficial insects, making it a component in IPM programs. epa.govontosight.ai It is used to control a variety of pests, including spider mites, in crops such as fruits and vegetables. ontosight.ai

Scope and Objectives of the Research Review

This review aims to provide a comprehensive analysis of this compound based on existing scientific literature. The primary objectives are:

To detail the historical development of acaricides and the contemporary issues driving research.

To thoroughly describe the chemical and biological characteristics of this compound as a leading pyrazole acaricide.

To present detailed research findings on its efficacy and role in modern agricultural systems.

The scope of this article is strictly limited to the scientific examination of this compound's properties and its application in agroecosystems.

Table 2: Target Pests of this compound

| Pest Group | Examples |

|---|---|

| Mites | Spider mites (Tetranychidae), Eriophyid mites, Tarsonemid mites, Tenuipalpid mites |

| Other Pests | Leafhoppers, Mealybugs, Psyllids, Whiteflies |

Data sourced from multiple references. epa.govpeptechbio.comherts.ac.uk

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-MFKUBSTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032557 | |

| Record name | Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/ | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C), Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175, In water, 2.31X10-2 mg/L at 25 °C, pH 7 | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm at 20 °C | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

134098-61-6, 111812-58-9 | |

| Record name | Fenpyroximate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134098-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Fenpyroximate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111812589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpyroximate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134098616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpyroximate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-[[[(E)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPYROXIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W557V4RYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101.1 to 102.4 °C | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Action

Elucidation of Mitochondrial Complex I Inhibition by Fenpyroximate

The primary mode of action of this compound is the inhibition of the mitochondrial electron transport chain, specifically at Complex I, also known as NADH:ubiquinone oxidoreductase. sciencworldpublishing.orgepa.govontosight.aiontosight.aibiosynth.comnih.gov This large multi-subunit enzyme complex is the first and largest of the five complexes of the mitochondrial respiratory chain. lstmed.ac.ukimrpress.com this compound's inhibitory action disrupts the normal flow of electrons, a critical process for cellular energy production. jlftanuku.comresearchgate.netparijatagrochemicals.com

Consequences for Adenosine (B11128) Triphosphate (ATP) Synthesis and Energy Metabolism

A direct consequence of the inhibited electron transport chain is the cessation of oxidative phosphorylation, the process by which ATP is synthesized. epa.goveasletters.com The flow of electrons through the transport chain creates a proton gradient across the inner mitochondrial membrane, which drives ATP synthase to produce ATP, the primary energy currency of the cell. lstmed.ac.uk By blocking electron flow, this compound prevents the establishment of this proton gradient, leading to a sharp decline in ATP production. sciencworldpublishing.orgepa.govbiosynth.compeptechbio.com This energy deficit ultimately results in the death of the target organism due to energy starvation. biosynth.com Studies have shown a direct correlation between exposure to this compound and a reduction in ATP levels. nih.gov

Neurophysiological Disruptions Induced by this compound

This compound's interference with fundamental energy metabolism leads to significant neurophysiological disruptions. nih.govpatsnap.com Neurons are particularly vulnerable to the inhibition of mitochondrial Complex I due to their high energy demands. sciencworldpublishing.org The disruption of ATP synthesis impairs neuronal function, leading to symptoms such as paralysis and cessation of feeding in affected mites. nih.govpatsnap.com In cases of human intoxication, neurotoxicity and central nervous system depression have been reported. sciencworldpublishing.org The neurotoxic effects of this compound are thought to be a direct result of the sensitivity of neurons to the inhibition of mitochondrial complex I. sciencworldpublishing.org

Cellular Stress Responses: Oxidative Stress and Reactive Oxygen Species Generation

A significant secondary effect of Complex I inhibition by this compound is the induction of oxidative stress. researchgate.netresearchgate.nettandfonline.com The blockage of the electron transport chain can lead to the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) radicals. researchgate.netresearchgate.netacs.org This increased production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA. nih.govtandfonline.comresearchgate.netrawdatalibrary.net Studies in various cell lines and organisms have demonstrated that exposure to this compound results in increased ROS generation, lipid peroxidation, and alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govresearchgate.netnih.gov This oxidative stress is considered a key mechanism contributing to the genotoxic and cytotoxic effects of this compound. tandfonline.comrawdatalibrary.nettandfonline.com

Table 1: Effects of this compound on Cellular Processes

| Cellular Process | Effect of this compound | References |

|---|---|---|

| Mitochondrial Respiration | Inhibition of Complex I | sciencworldpublishing.orgepa.govontosight.aiontosight.aibiosynth.comnih.gov |

| Electron Transport | Blockage of electron flow from NADH to ubiquinone | sciencworldpublishing.orgresearchgate.net |

| ATP Synthesis | Decreased production | sciencworldpublishing.orgepa.govbiosynth.compeptechbio.com |

| Neuronal Function | Disruption and neurotoxicity | sciencworldpublishing.orgnih.govpatsnap.com |

| Reactive Oxygen Species (ROS) | Increased generation | researchgate.netresearchgate.netacs.org |

| Oxidative Stress | Induction and cellular damage | nih.govtandfonline.comresearchgate.netrawdatalibrary.net |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| NADH (Nicotinamide adenine (B156593) dinucleotide + hydrogen) | |

| Ubiquinone | |

| ATP (Adenosine triphosphate) | |

| Superoxide dismutase (SOD) | |

| Catalase (CAT) | |

| Pyridaben (B1679940) | |

| Tebufenpyrad | |

| Rotenone | |

| Tolfenpyrad |

Metabolism and Biotransformation Studies

The transformation of Fenpyroximate within a biological system is a multifaceted process involving several key metabolic pathways. These pathways collectively work to break down the parent compound into various metabolites, facilitating its eventual elimination. The primary routes of metabolism include oxidation, hydroxylation, demethylation, hydrolysis, and isomerization. nih.govinchem.org In rats, this compound is extensively metabolized, with at least 23 metabolites having been identified. nih.govinchem.org Notably, the parent compound is typically not found in urine, indicating significant biotransformation before excretion. nih.govinchem.org

Enzymatic Biotransformation: Role of Cytochrome P450 Enzymes

A critical player in the metabolism of this compound is the cytochrome P450 (CYP) enzyme system. researchgate.netoulu.fi These enzymes are central to Phase I metabolism, initiating the breakdown of the compound. oulu.fi Specifically, cytochrome P450 monooxygenases are responsible for hydroxylating the tertiary butyl group of this compound. researchgate.net This hydroxylation is a key detoxification step, as it leads to the formation of an unstable intermediate that facilitates the hydrolysis of the ester bond. researchgate.net

Studies have shown that the CYP392A11 enzyme, in particular, can hydroxylate this compound. nih.gov This enzymatic action is a crucial factor in the selective toxicity of this compound, with significant differences observed in the metabolic rates between target organisms like spider mites and non-target organisms such as mammals. researchgate.net In spider mites, the detoxification pathway involving P450-mediated hydroxylation is less efficient or absent, contributing to the compound's acaricidal efficacy. researchgate.net The overexpression of certain cytochrome P450 enzymes, like CYP392A11, has been linked to resistance in some spider mite populations. nih.govmodares.ac.ir

Hydrolysis of the Ester Group and Metabolite Formation

Following the initial enzymatic action by cytochrome P450, the hydrolysis of the tert-butyl ester group is a pivotal step in the detoxification of this compound. inchem.orgresearchgate.net This process leads to the formation of carboxylic acid analogs that are inactive as mitochondrial complex I inhibitors. nih.gov

In rats, the hydrolysis is not a direct cleavage by carboxylesterases but rather a more complex, multi-step process. researchgate.net It begins with the P450-mediated hydroxylation of the tert-butyl group, forming an intermediate metabolite (Metabolite A). researchgate.net This is followed by an intramolecular transesterification to form a second intermediate (Metabolite B), which is then rapidly hydrolyzed by carboxylesterase. researchgate.net This indirect pathway is significantly faster than direct hydrolysis. researchgate.net

The major fecal metabolites resulting from this process include (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid (Metabolite C) and its Z-isomer (Metabolite D), as well as (E)-2-[4-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxymethyl)benzoyloxy]-2-methylpropionic acid (Metabolite T). inchem.orgfao.org Other identified metabolites include those resulting from the cleavage of the oxime ether bond and further hydroxylation. inchem.org

E/Z Isomerization in Biological Matrices

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is another metabolic pathway for this compound. inchem.orgfao.org Specifically, E/Z isomerization of the oxime ether bond occurs, leading to the formation of the Z-isomer of this compound (Metabolite A) and its corresponding acid metabolite (Metabolite D) in the feces of rats. inchem.orgfao.orgresearchgate.net This isomerization has also been observed in analytical studies, where the interconversion between the E and Z isomers can occur in certain sample matrices. epa.gov The Z-isomer is considered a significant metabolite and is often included in residue analysis. govinfo.goveuropa.eu

Toxicokinetic and Biokinetic Investigations

The study of toxicokinetics traces the journey of a substance through the body, from absorption and distribution to metabolism and excretion. For this compound, these processes are influenced by the dose administered. nih.gov

Absorption and Distribution Dynamics within Organisms

Following oral administration in rats, this compound is absorbed from the gastrointestinal tract. nih.govsciencworldpublishing.org The rate and extent of absorption are dose-dependent. At a low dose, the concentration of radiolabeled this compound in the blood peaks relatively quickly. nih.gov However, at a high dose, absorption is delayed. nih.gov

Once absorbed, this compound is widely distributed throughout the tissues. apvma.gov.aufao.org The highest concentrations of radioactivity have been found in the gastrointestinal tract, liver, fat, and kidneys. fao.orgresearchgate.net Despite this wide distribution, there is no evidence of significant accumulation in tissues over time. fao.org The volume of distribution suggests a wide dissemination of the compound throughout the body. researchgate.net

Excretion Pathways and Clearance Mechanisms

The primary route of excretion for this compound and its metabolites is through the feces, with a smaller amount eliminated in the urine. nih.govinchem.org In rats, the majority of an administered dose is excreted within a few days. nih.govapvma.gov.au Biliary excretion is a major contributor to the fecal elimination, with a significant percentage of the administered dose being excreted into the bile. nih.govinchem.org

Assessment of Bioaccumulation Potential in Vertebrates

The bioaccumulation potential of a chemical refers to its accumulation in an organism from all sources of exposure, including water, food, and sediment. A key metric for assessing this in aquatic organisms is the bioconcentration factor (BCF), which measures the uptake of a chemical from the water. For terrestrial animals, bioaccumulation is often assessed by examining residue levels in tissues after exposure.

Studies on this compound indicate a variable bioaccumulation potential depending on the species, which is largely influenced by the organism's ability to metabolize the compound.

Research Findings in Fish

Investigations into the bioconcentration of this compound in fish have yielded different results depending on the study parameters. In one laboratory study, fish were exposed to this compound for seven days, followed by a 14-day depuration period in clean water. The results showed rapid uptake and slower depuration, leading to a bioconcentration factor (BCF) greater than 1000. apvma.gov.au Another assessment estimated a BCF of 94, which still suggests a high potential for bioconcentration in aquatic organisms if the compound is not metabolized. nih.gov

Table 1: Reported Bioconcentration Factors (BCF) for this compound in Fish

| Species | BCF Value | Exposure/Depuration Period | Source |

|---|---|---|---|

| Fish (unspecified) | > 1000 | 7-day exposure / 14-day depuration | apvma.gov.au |

| Aquatic Organisms (estimated) | 94 | Not specified | nih.gov |

| Rainbow Trout | < 3000 | Depuration rate < 5.5 days | publications.gc.ca |

Research Findings in Mammals

Rat Studies

Table 2: this compound Residue Concentrations in Rat Tissues 168 Hours After a Single Oral Dose

| Tissue | Residue Concentration (µg/g) at 2 mg/kg bw dose | Residue Concentration (µg/g) at 400 mg/kg bw dose | Source |

|---|---|---|---|

| Fat | 0.01 - 0.1 | 3 - 21 | inchem.org |

| Liver | < 0.01 (approx.) | 2 - 8 | inchem.org |

| Kidney | < 0.01 (approx.) | 1 - 3 | inchem.org |

Goat Studies

A metabolism study in lactating goats found that unchanged this compound was present at low levels in milk and tissues. fao.org The highest residue of the parent compound was found in fat (0.049 mg eq/kg). fao.org The study identified several metabolites across various tissues, indicating that, similar to rats, goats metabolize the compound. fao.orgfao.org The major routes of metabolism included oxidation, cleavage of the isobutyl side chain, hydroxylation of the phenyl ring, and N-demethylation. fao.org The presence of metabolites like Fen-OH in milk, muscle, and fat, and M-3 in muscle, fat, liver, and kidney, demonstrates significant biotransformation, which limits the bioaccumulation of the parent this compound. fao.org

Table 3: Distribution of this compound and Key Metabolites in Lactating Goat Tissues (% of Total Radioactive Residue - TRR)

| Matrix | This compound (% TRR) | Fen-OH (% TRR) | M-3 (% TRR) | Source |

|---|---|---|---|---|

| Milk | 26% | 27% | 8% | fao.org |

| Fat | 36% | 35% | 14% | fao.org |

| Muscle | 7% | 74% | 33% | fao.org |

| Liver | Not Reported | 5% | 59% | fao.org |

| Kidney | 1% | 3% | 47% | fao.org |

Environmental Fate and Degradation Dynamics

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down fenpyroximate. Key pathways include hydrolysis and photolysis.

Hydrolytic Stability and Transformation Products

This compound is relatively stable to hydrolysis in acidic, neutral, and alkaline conditions. apvma.gov.au Studies have shown that it hydrolyzes slowly at environmentally relevant pH values. regulations.gov The half-life of this compound has been reported to be 180 days at pH 5, 226 days at pH 7, and 221 days at pH 9, all at a temperature of 25°C. fao.org Another study calculated a half-life of 65.7 days at 25°C and pH 7. apvma.gov.au The primary transformation product resulting from hydrolysis is formed by the cleavage of the ester group to form the corresponding carboxylic acid. apvma.gov.au Major hydrolytic degradation products identified include its cis-isomer (M-1) and the carboxylic acid M-3. regulations.gov

Table 1: Hydrolytic Half-life of this compound at 25°C

| pH | Half-life (days) | Source |

|---|---|---|

| 5 | 180 | fao.org |

| 7 | 226 | fao.org |

| 9 | 221 | fao.org |

Photolytic Degradation in Aqueous Environments

This compound undergoes rapid degradation in the presence of light in aqueous environments. apvma.gov.au In water, it is quickly photoisomerized to its Z-isomer (M-1) and then photolyzed. regulations.govnih.gov The photolysis half-life of this compound in water is very short, reported as 1.5 hours at pH 7 and 25°C when irradiated with a xenon arc lamp. fao.orgfao.orgfao.org Another study under a high-pressure mercury vapor lamp reported an even shorter half-life of 1.48 minutes. ere.ac.cn The photolysis half-life of the Z-isomer, M-1, was found to be 12 hours. regulations.gov The main photoproduct of both this compound and M-1 is identified as M-11. regulations.gov

Biotic Degradation in Environmental Compartments

Biotic degradation, mediated by living organisms, is a significant pathway for the breakdown of this compound in the environment.

Microbial Degradation in Soil Ecosystems

This compound degrades in soil primarily through microbial activity. regulations.gov It is considered to be of low persistence in soil as it and its transformation products are broken down by microbes. publications.gc.ca Laboratory studies under aerobic conditions have shown that this compound has a half-life ranging from 25.3 to 49.7 days in different soil types. fao.org Another source indicates a half-life of 23 to 41 days in aerobic and anaerobic systems. regulations.gov The degradation process is significantly slower in sterilized soil, confirming the crucial role of microorganisms. fao.org

In aerobic soil studies, major degradation products identified include (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxymethyl]benzoic acid (a carboxylic acid metabolite), 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid, and 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile. nih.govfao.org Mineralization to carbon dioxide has also been observed, with a higher rate from the benzyl-labeled this compound compared to the pyrazole-labeled compound. fao.org In dark natural sediment/water systems, this compound partitions from water to sediment where the major metabolite M-11 is formed. nih.gov

Table 2: Aerobic Soil Degradation Half-life of this compound at 25°C

| Soil Type | Half-life (days) | Source |

|---|---|---|

| Ehime (diluvial) | 34.3 - 49.7 | fao.org |

Dissipation Kinetics in Plant Matrices

The dissipation of this compound on and within plants follows first-order kinetics. frontiersin.orgnih.gov The half-life of this compound varies depending on the plant species. For instance, studies have reported half-lives of 1.7 days on eggplants, 2.2 days on guavas, and 1.9 days on oranges. frontiersin.orgnih.gov In another study on butterburs, the half-life was determined to be 4.0 days. korseaj.org Research on black tea has shown half-lives ranging from 2.20 to 4.22 days. agriscigroup.us In okra, the half-life was found to be 2.45 days. rsc.org The degradation on plants is attributed to a combination of factors including plant metabolism and environmental conditions. agriscigroup.us

Table 3: Dissipation Half-life of this compound in Various Plant Matrices

| Plant | Half-life (days) | Source |

|---|---|---|

| Eggplant | 1.7 | frontiersin.orgnih.gov |

| Guava | 2.2 | frontiersin.orgnih.gov |

| Orange | 1.9 | frontiersin.orgnih.gov |

| Butterburs | 4.0 | korseaj.org |

| Black Tea | 2.20 - 4.22 | agriscigroup.us |

Environmental Partitioning and Mobility Assessments

This compound is a lipophilic compound, meaning it has a high affinity for fats and oils, and is relatively nonvolatile. regulations.gov It has a low solubility in water and a high octanol-water partition coefficient (log KOW of 5.01), indicating a tendency to move from water into organic compartments. regulations.govfao.org

Due to its properties, this compound is classified as slightly to hardly mobile in soil. regulations.gov Its sorption to soil is correlated with the organic carbon content of the soil. regulations.gov Consequently, it is not expected to leach into groundwater. regulations.govpublications.gc.caherts.ac.uk However, there is a potential for it to move to surface water bodies through runoff of residues sorbed to suspended sediment. regulations.gov In aquatic systems, it dissipates rapidly from the water column to sediment and suspended matter. apvma.gov.au

The major organic degradates of this compound, such as the carboxylic acid M-3 and other cleavage products (M-8, M-11), tend to be more mobile in soil than the parent compound. regulations.gov For example, M-3 is significantly more soluble in water than this compound. regulations.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxymethyl]benzoic acid |

| 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid |

| 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile |

| M-1 (Z-isomer of this compound) |

| M-3 (Carboxylic acid metabolite) |

| M-8 |

Mechanisms of Acaricide Resistance to Fenpyroximate

Genetic Inheritance of Fenpyroximate Resistance

Understanding how resistance is inherited is crucial for developing effective management strategies. Genetic studies involving crosses between resistant and susceptible mite strains have shed light on the dominance patterns and the number of genes involved.

Studies performing reciprocal crosses between homozygous resistant and susceptible strains of T. urticae have found that resistance to this compound is inherited as an autosomal, incompletely dominant trait. nih.govjst.go.jp The term "incompletely dominant" means that the heterozygous offspring (F1 generation) exhibit a level of resistance intermediate between that of the susceptible and resistant parents, though often closer to the resistant parent. jst.go.jpnih.gov The lack of significant difference in resistance levels between reciprocal F1 crosses (Resistant ♀ x Susceptible ♂ and Susceptible ♀ x Resistant ♂) indicates that the resistance genes are located on autosomes (non-sex chromosomes) and are not subject to major maternal effects. nih.govcambridge.org

Further analysis of backcrosses has suggested that high levels of resistance to this compound can be controlled by a single major gene (monogenic). jst.go.jpcambridge.org Resistance that is controlled by a single gene can spread more rapidly through a population compared to resistance that is controlled by multiple genes (polygenic). nih.gov However, in some cases, resistance to other related compounds has been found to be polygenic, suggesting that the genetic basis can vary. cambridge.orgucr.eduresearchgate.net

| Study Cross | Inheritance Pattern | Gene Control Model | Reference |

|---|---|---|---|

| Resistant x Susceptible | Incompletely Dominant | Monogenic (major factor) | jst.go.jp |

| Reciprocal Crosses (AKITA x GSS) | Incompletely Dominant, Autosomal | Not specified | nih.gov |

| Backcross (F1 x Susceptible) | Dominant | Monogenic | cambridge.org |

Cross-Resistance Profiles to Other Acaricides

Cross-resistance occurs when a mechanism that confers resistance to one pesticide also provides resistance to other, often structurally related, compounds. This is a significant concern in pest management as the application of one acaricide can inadvertently select for resistance to others.

This compound belongs to a class of pesticides known as Mitochondrial Electron Transport Inhibitors (METIs) that target Complex I. usahops.org As such, there is a strong potential for cross-resistance with other METI-I acaricides.

Research confirms that mite strains highly resistant to this compound also exhibit significant cross-resistance to other METI-I compounds such as Pyridaben (B1679940) and Tebufenpyrad. nih.govnih.govjst.go.jp For instance, a this compound-resistant strain of T. urticae with a resistance ratio of 252 also showed moderate resistance to Pyridaben (RR ~11-40) and Tebufenpyrad (RR ~11-40). nih.gov Another study documented an 870-fold resistance to this compound in a strain that was also 1,100-fold resistant to Pyridaben and 33-fold resistant to Tebufenpyrad. nih.gov This pattern suggests a common resistance mechanism, which could be either enhanced metabolism by broad-spectrum enzymes like cytochrome P450s or a target-site mutation that affects the binding of multiple METIs. nih.govcore.ac.uk Conversely, little to no cross-resistance is typically observed with acaricides that have different modes of action, such as Abamectin (glutamate-gated chloride channel modulator) or Propargite (B33192) (METI-II inhibitor). jst.go.jp

| Acaricide | Mode of Action Group (METI) | Resistance Ratio (RR) | Level of Resistance | Reference |

|---|---|---|---|---|

| This compound | Complex I | 252 | Extremely High | nih.gov |

| Pyridaben | Complex I | 11-40 (Moderate) | Moderate | nih.gov |

| Tebufenpyrad | Complex I | 11-40 (Moderate) | Moderate | nih.gov |

| Fenazaquin | Complex I | < 10 | Low | nih.gov |

| Abamectin | GluCl Modulator | 11-40 (Moderate) | Moderate | nih.gov |

| Propargite | Complex II | 64 | High | nih.gov |

| Dicofol | Unknown | < 10 | Low | nih.gov |

Non-METI Acaricide Cross-Resistance Analysis

Cross-resistance occurs when resistance to one pesticide confers resistance to another, often due to a shared resistance mechanism. Understanding cross-resistance patterns is crucial for effective resistance management strategies. In the case of this compound, cross-resistance has been observed with other METI acaricides, but also with acaricides from different chemical classes (non-METI acaricides).

Research has revealed varying levels of cross-resistance between this compound and several non-METI acaricides in resistant T. urticae strains. For example, a this compound-resistant strain selected for 20 generations (FR-20) showed extremely strong positive cross-resistance to acrinathrin, a pyrethroid, with a resistance ratio (RR) of 196. scialert.netresearchgate.netnih.gov This same strain also exhibited high levels of cross-resistance to benzoximate (B1666690) (RR 55) and propargite (RR 64). scialert.netresearchgate.netnih.gov Moderate cross-resistance was observed with abamectin, fenbutatin oxide, and fenpropathrin. researchgate.netnih.gov Conversely, low levels of resistance were seen for azocyclotin, bromopropylate, chlorfenapyr, dicofol, and milbemectin (B10764950) in this particular strain. researchgate.netnih.gov

It is important to note that cross-resistance patterns can be complex and population-specific. While one study demonstrated positive cross-resistance between this compound and pyridaben and dimethoate, it found no cross-resistance to propargite, abamectin, milbemectin, fenpropathrin, and cyhexatin. jst.go.jp Another study reported no cross-resistance between abamectin-resistant populations and this compound. scielo.br These variations highlight that the specific resistance mechanisms present in a given mite population will determine the cross-resistance profile. For instance, if resistance is primarily driven by enhanced metabolism via specific P450 enzymes, cross-resistance may extend to other compounds detoxified by the same enzymes. scialert.net

Table 1: Cross-Resistance of a this compound-Resistant Strain (FR-20) of T. urticae to Non-METI Acaricides

| Acaricide | Chemical Class | Resistance Ratio (RR) | Level of Cross-Resistance |

|---|---|---|---|

| Acrinathrin | Pyrethroid | 196 | Extremely Strong Positive |

| Benzoximate | - | 55 | High |

| Propargite | Organosulfur | 64 | High |

| Abamectin | Avermectin | 11-40 | Moderate |

| Fenbutatin Oxide | Organotin | 11-40 | Moderate |

| Fenpropathrin | Pyrethroid | 11-40 | Moderate |

| Azocyclotin | Organotin | < 10 | Low |

| Bromopropylate | - | < 10 | Low |

| Chlorfenapyr | Pyrrole | < 10 | Low |

| Dicofol | Organochlorine | < 10 | Low |

| Milbemectin | - | < 10 | Low |

Data sourced from studies on a this compound-resistant strain of T. urticae selected for 20 generations. researchgate.netnih.gov

Population Dynamics and Evolution of Resistance in Pest Species

The development of acaricide resistance within a pest population is an evolutionary process driven by selection pressure. biorxiv.org The population dynamics of the target pest play a crucial role in the rate at which resistance evolves and spreads. Pests with certain life history traits, such as a short life cycle, high reproductive potential, and high fecundity, are more prone to rapidly developing resistance. modares.ac.irresearchgate.net The two-spotted spider mite, T. urticae, exemplifies these characteristics, which, combined with frequent acaricide applications, creates a strong selective environment for resistant individuals to thrive and reproduce. modares.ac.irbiorxiv.org

The initial frequency of resistance alleles within a pest population is a key determinant of how quickly resistance will become widespread. biorxiv.org Even at a low initial frequency, consistent application of an acaricide like this compound will favor the survival and reproduction of individuals carrying these resistance alleles. Over generations, the frequency of these alleles increases in the population, leading to a noticeable decline in the efficacy of the acaricide. biorxiv.org

The evolution of this compound resistance is often a result of the interplay between target-site mutations and metabolic resistance mechanisms. Studies on the genetics of this compound resistance in T. urticae suggest that it can be controlled by a single major, incompletely dominant factor. jst.go.jp This means that even heterozygous individuals (carrying one copy of the resistance allele) can exhibit some level of resistance, which accelerates the selection process.

The stability of resistance in the absence of selection pressure is another important aspect of its population dynamics. In some cases, resistance may come with a "fitness cost," meaning that resistant individuals may be less competitive than their susceptible counterparts in an environment without the acaricide. If the fitness cost is significant, the frequency of resistance can decline when the selection pressure is removed. However, studies on this compound resistance in T. urticae have shown that resistance can be quite stable, with frequencies declining only slowly in the absence of selection. jst.go.jpdocsdrive.com This indicates that the resistance alleles may not be associated with a significant fitness cost, allowing them to persist in the population even when this compound is not being used. This persistence has significant implications for resistance management, as rotating to different acaricides may not be sufficient to fully restore susceptibility.

The landscape of agriculture also influences the population dynamics of resistance. The movement of resistant mites between different fields and host plants can facilitate the spread of resistance over a wide geographical area. The polyphagous nature of pests like T. urticae, which can feed on over 1,100 plant species, further complicates management efforts and contributes to the widespread dissemination of resistant genotypes. usahops.org

Table 2: Factors Influencing the Population Dynamics and Evolution of this compound Resistance

| Factor | Influence on Resistance Evolution |

|---|---|

| Pest Life History Traits | Short generation time and high fecundity accelerate the selection for resistance. |

| Initial Allele Frequency | The presence of resistance alleles, even at low frequencies, provides the raw material for selection. |

| Genetics of Resistance | Dominant or incompletely dominant resistance alleles are selected for more rapidly. |

| Fitness Costs | Low or absent fitness costs associated with resistance lead to its persistence in the population. |

| Selection Pressure | Frequent and widespread use of this compound drives the selection of resistant individuals. |

| Gene Flow | Movement of resistant individuals between populations spreads resistance geographically. |

This table summarizes key factors influencing the evolution of resistance based on established principles of population genetics and resistance evolution. jst.go.jpbiorxiv.org

Ecological Impacts and Ecotoxicological Assessments

Toxicity to Non-Target Arthropods: Beneficial Insects and Mites

Fenpyroximate's impact extends beyond its target pests, affecting various beneficial insects and mites that play crucial roles in integrated pest management (IPM) programs. researchgate.net

Parasitoids (e.g., Trichogramma cacoeciae): Mortality and Emergence Rates

The egg parasitoid Trichogramma cacoeciae is another important beneficial insect affected by this compound. Studies have shown that while this compound is less acutely toxic to adult T. cacoeciae compared to some other insecticides like imidacloprid, it still causes notable mortality. nih.gov At field-recommended concentrations, this compound resulted in 32% adult mortality. nih.govresearchgate.net The LC50 value for adult T. cacoeciae was determined to be 1,949 ppm. nih.govresearchgate.net

When parasitized eggs were exposed to this compound, a reduction in the emergence rate of adult parasitoids was observed. Specifically, emergence was reduced by 29% when the host was Sitotroga cerealella eggs and by 24.9% with Cydia pomonella eggs. nih.gov However, for the adults that did emerge from treated pre-imaginal stages, there was no significant impact on their longevity or progeny production compared to the control group. nih.gov Similarly, key population parameters such as the intrinsic rate of increase, generation time, and doubling time were not significantly affected in the emerged adults. nih.gov This suggests a degree of compatibility between this compound and T. cacoeciae, although the initial reduction in emergence is a concern. nih.gov

| Parameter | Effect of this compound | Reference |

| Adult Mortality (Field Recommended Concentration) | 32% | nih.govresearchgate.net |

| Adult Emergence Rate (from treated host eggs) | Reduced by 24.9% - 29% | nih.gov |

| Longevity of Emerged Adults | Not significantly affected | nih.gov |

| Progeny Production of Emerged Adults | Not significantly affected | nih.gov |

| Population Parameters of Emerged Adults (r, T, DT) | Not significantly affected | nih.gov |

Pollinators (e.g., Apis mellifera): Acute and Sublethal Exposure Impacts

The impact of this compound on pollinators, particularly the honey bee (Apis mellifera), is a critical area of ecotoxicological assessment. While some reports suggest a negligible or low risk to bees, others indicate a degree of toxicity. publications.gc.cafao.org Laboratory studies have determined an oral LC50 of 2.29 ppm for A. mellifera after 24 hours of exposure, classifying it as having relatively low toxicity compared to other insecticides like thiamethoxam (B1682794) and lambda-cyhalothrin. scielo.br However, the toxicity increases with longer exposure, with the LC50 decreasing after 48 and 72 hours. scielo.br

Sublethal exposure to this compound can lead to biochemical changes in honey bees, affecting the activity of various enzymes. scielo.br It has been shown to reduce the activity of acetylcholinesterase (AChE), glutathione (B108866) S-transferase (GST), mixed-function oxidases (MFO), and esterases. scielo.br Conversely, it can activate the phenoloxidase (PPO) enzyme at lower sublethal concentrations, while higher concentrations lead to its reduction. scielo.br These physiological disruptions can impair the efficiency of this vital pollinator. scielo.br Furthermore, the toxicity of this compound to honey bees can be increased when used in combination with certain fungicides, such as the sterol biosynthesis inhibitor (SBI) prochloraz, through a synergistic effect that likely involves the inhibition of detoxifying enzymes. plos.orgfrontiersin.org

| Exposure Type | Effect on Apis mellifera | Reference |

| Acute Oral Toxicity (24h LC50) | 2.29 ppm | scielo.br |

| Sublethal Exposure | Reduction in AChE, GST, MFO, and esterase activity | scielo.br |

| Sublethal Exposure | Altered PPO enzyme activity | scielo.br |

| Combined Exposure (with prochloraz) | Increased toxicity (synergism) | plos.orgfrontiersin.org |

Aquatic Ecotoxicology: Impact on Fish and Aquatic Invertebrates (e.g., Daphnia)

This compound exhibits extremely high toxicity to aquatic organisms. apvma.gov.au For fish, such as rainbow trout, the acute toxicity (LC50) is very high. apvma.gov.au Similarly, the aquatic invertebrate Daphnia magna is highly sensitive to this compound, with a very low EC50 for immobilization. apvma.gov.au The high toxicity of this compound to Daphnia magna is a significant ecotoxicological concern, as this organism is a crucial link in aquatic food chains. researchgate.net

Due to its low water solubility, this compound tends to dissipate from the water column and adsorb to sediment and suspended matter. apvma.gov.au However, its half-life in water is still sufficient to cause harm to aquatic animals. apvma.gov.au The high bioconcentration factor of this compound indicates a potential hazard for aquatic species. apvma.gov.au

Risk Assessment Methodologies for Environmental Exposure

Environmental risk assessment for this compound involves evaluating its potential impact on various environmental compartments. regulations.gov These assessments consider the substance's fate and transport in the environment, including its degradation in soil and water, potential for runoff, and spray drift. regulations.gov

A common method for assessing risk to aquatic organisms is the quotient method, which compares the Estimated Environmental Concentration (EEC) with the acute toxicity data (e.g., LC50). apvma.gov.au An EEC/LC50 quotient greater than 0.5 indicates an unacceptable risk. apvma.gov.au For this compound, risk assessments have shown that direct overspray of surface water at maximum label rates would likely present a significant hazard to aquatic organisms. apvma.gov.au

Risk assessments for beneficial organisms, like pollinators and predatory mites, are crucial for developing Integrated Pest Management (IPM) programs. epa.gov These assessments consider both lethal and sublethal effects to determine the compatibility of this compound with biological control agents. epa.gov The US Environmental Protection Agency (EPA) evaluates whether a pesticide plays a significant role in IPM programs, in part by considering its toxicity to beneficial species. epa.gov

Mammalian Toxicology and Health Risk Implications

Systemic Toxicity Profiles in Animal Models

Fenpyroximate exposure in animal models has been shown to induce systemic toxicity, with the most consistently observed effect across different species being a reduction in body weight and body-weight gain. regulations.govwho.intfederalregister.gov

Organ-Specific Toxicity and Pathological Manifestations

While no single specific target organ has been definitively identified for this compound toxicity, several studies have pointed to effects on various organs. regulations.gov

Gastrointestinal Tract: In acute toxicity studies with mice and rats, irritation and/or corrosive effects on the gastrointestinal tract were observed. sciencworldpublishing.org Dogs exposed to this compound exhibited clinical signs such as diarrhea, emesis, torpor, and emaciation. regulations.govfederalregister.gov

Liver: In female rats, repeated dermal exposure led to increased liver weights and hepatocellular necrosis. regulations.gov Studies in dogs have also noted effects on blood cholesterol levels. apvma.gov.au In vitro studies on fish have indicated that the liver is a major target organ for this compound, with a higher detoxification capacity compared to other tissues. researchgate.net

Lungs: A 4-week inhalation study in rats resulted in increased lung weights and histopathological findings in the nasal turbinates, including squamous metaplasia and atrophy of the respiratory and olfactory mucosa. regulations.govfederalregister.gov

Cardiovascular System: Dogs exposed to this compound showed slight bradycardia (a slower than normal heart rate). regulations.govfederalregister.gov

Skeletal System: A developmental toxicity study in rats noted an increased incidence of additional thoracic ribs in fetuses at a dose level that also marginally affected the mother's body weight. federalregister.govfederalregister.gov

The following table summarizes the organ-specific toxicity and pathological manifestations observed in animal models exposed to this compound.

| Animal Model | Organ/System Affected | Pathological Manifestations |

| Rats | Gastrointestinal Tract | Irritation, corrosive effects sciencworldpublishing.org |

| Liver | Increased weight, hepatocellular necrosis regulations.gov | |

| Lungs | Increased weight, squamous metaplasia, atrophy of mucosa regulations.govfederalregister.gov | |

| Skeletal System | Increased incidence of thoracic ribs in fetuses federalregister.govfederalregister.gov | |

| Mice | Gastrointestinal Tract | Irritation, corrosive effects sciencworldpublishing.org |

| Dogs | Gastrointestinal Tract | Diarrhea, emesis, torpor, emaciation regulations.govfederalregister.gov |

| Cardiovascular System | Slight bradycardia regulations.govfederalregister.gov | |

| Liver | Altered blood cholesterol levels apvma.gov.au | |

| Fish | Liver | Major target organ, higher detoxification capacity researchgate.net |

Biochemical and Physiological Alterations (e.g., Lipid Metabolism, Enzyme Activities)

This compound exposure has been linked to several biochemical and physiological changes in animal models.

Lipid Metabolism: Subchronic exposure in Wistar rats led to disruptions in the lipid profile, characterized by elevated levels of total cholesterol (T-CHOL), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), along with a decrease in high-density lipoprotein cholesterol (HDL-C). researchgate.net

Enzyme Activities:

Acetylcholinesterase (AChE): Inhibition of AChE activity has been observed. researchgate.net

Creatinine Phosphokinase (CPK) and Lactate Dehydrogenase (LDH): Increased activities of these enzymes were noted. researchgate.net

Antioxidant Enzymes: this compound exposure modulated the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPX), and glutathione S-transferase (GST). researchgate.netnih.gov At lower doses, the activities of these enzymes increased, while at higher doses, their activities decreased. nih.gov

Aminotransferase: An increase in aminotransferase has been reported in animal studies. sciencworldpublishing.org

Oxidative Stress: this compound exposure has been shown to enhance lipid peroxidation and protein oxidation, indicating the induction of oxidative stress. researchgate.netnih.gov

Hematological Parameters: Decreases in hemoglobin and erythrocyte count have been observed in animal studies. sciencworldpublishing.org A 4-week inhalation study in rats also showed changes in hematology parameters, including increased counts of erythrocytes and leukocytes. federalregister.gov

The table below details the biochemical and physiological alterations induced by this compound in animal models.

| Parameter | Alteration | Animal Model |

| Lipid Metabolism | ||

| Total Cholesterol (T-CHOL) | Increased | Wistar Rats researchgate.net |

| Triglycerides (TG) | Increased | Wistar Rats researchgate.net |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Increased | Wistar Rats researchgate.net |

| High-Density Lipoprotein Cholesterol (HDL-C) | Decreased | Wistar Rats researchgate.net |

| Enzyme Activities | ||

| Acetylcholinesterase (AChE) | Inhibited | Wistar Rats researchgate.net |

| Creatinine Phosphokinase (CPK) | Increased | Wistar Rats researchgate.net |

| Lactate Dehydrogenase (LDH) | Increased | Wistar Rats researchgate.net |

| Superoxide Dismutase (SOD) | Modulated (Increased at low doses, decreased at high doses) | Wistar Rats researchgate.netnih.gov |

| Catalase (CAT) | Modulated (Increased at low doses, decreased at high doses) | Wistar Rats researchgate.netnih.gov |

| Glutathione Peroxidase (GPX) | Modulated (Increased at low doses, decreased at high doses) | Wistar Rats researchgate.netnih.gov |

| Glutathione S-transferase (GST) | Modulated (Increased at low doses, decreased at high doses) | Wistar Rats researchgate.netnih.gov |

| Aminotransferase | Increased | Animal studies sciencworldpublishing.org |

| Oxidative Stress | ||

| Lipid Peroxidation | Enhanced | Wistar Rats researchgate.netnih.gov |

| Protein Oxidation | Enhanced | Wistar Rats researchgate.netnih.gov |

| Hematological Parameters | ||

| Hemoglobin | Decreased | Animal studies sciencworldpublishing.org |

| Erythrocyte Count | Decreased | Animal studies sciencworldpublishing.org |

| Leukocyte Count | Increased | Rats (inhalation study) federalregister.gov |

Neurotoxicological Assessments and Endpoints

Acute and subchronic neurotoxicity studies in rats have shown that this compound does not specifically target the nervous system. federalregister.govfederalregister.gov In an acute neurotoxicity study, signs such as decreased motor activity and a reduced auditory startle response were observed, but these occurred alongside other systemic effects like decreased body weight and food consumption, and in the absence of any nerve tissue damage (neuropathology). federalregister.govfederalregister.gov A delayed acute neurotoxicity study in hens also reported no neurotoxic effects. federalregister.govinchem.org The subchronic neurotoxicity study in rats primarily reported deficits in body weight and food consumption as the main effects. federalregister.govfederalregister.gov

Developmental and Reproductive Toxicology Studies

Developmental and reproductive toxicity studies have been conducted on this compound in rats and rabbits.

Developmental Toxicity: In a rat prenatal developmental study, an increased incidence of additional thoracic ribs was observed in fetuses at a dose that also caused minor maternal toxicity (decreased body weight and food consumption). federalregister.govfederalregister.gov This indicates a potential for increased prenatal susceptibility. federalregister.govfederalregister.gov However, in rabbits, no developmental effects were reported at the tested dose levels. federalregister.govfederalregister.gov

Reproductive Toxicity: A two-generation reproductive toxicity study in rats showed no indication of increased pre- or post-natal susceptibility. federalregister.govfederalregister.gov Both maternal toxicity (decreased body weight) and offspring toxicity (decreased lactational weight gain) occurred at the same dose level. federalregister.govfederalregister.govfederalregister.gov Reproductive parameters were not affected. federalregister.gov

Toxicological Mechanisms at the Cellular Level

The primary mechanism of this compound's toxicity at the cellular level is the inhibition of the mitochondrial electron transport chain. sciencworldpublishing.orgepa.gov Specifically, it targets the proton-translocating NADH:Q oxidoreductase (Complex I), blocking the reduction of ubiquinone. regulations.govsciencworldpublishing.org This inhibition disrupts cellular respiration by preventing the formation of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. epa.gov The resulting decrease in ATP production can lead to morphological changes in mitochondria. sciencworldpublishing.org In vitro studies have also suggested that this compound can induce oxidative stress, which may contribute to its toxic effects. researchgate.netnih.gov

Advanced Analytical Methodologies for Fenpyroximate Quantification

Chromatographic Techniques for Residue Analysis

Chromatographic techniques are central to the analysis of fenpyroximate residues, providing the necessary separation and detection capabilities for complex samples. These methods are chosen based on the specific requirements of the analysis, including the matrix type, the required sensitivity, and the target analytes (parent compound and/or metabolites).

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound residues. HPLC systems equipped with a UV-Vis or a diode-array detector (DAD) are commonly employed. For instance, a method for determining this compound residues in eggplant utilized an HPLC system with a UV-Vis detector set at 254 nm. Another study on black tea used an Agilent model 1100 HPLC with a DAD and a Zorbax RX-C18 end-capped column, with detection at 235 nm. agriscigroup.us The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. agriscigroup.ussielc.com

A study on the dissipation of this compound in black tea, tea infusion, and spent tea utilized HPLC with DAD for analysis. agriscigroup.us The method was validated for black tea, demonstrating its suitability for residue analysis in this matrix. agriscigroup.us The limit of quantification (LOQ) from the tea matrix was reported to be 0.1 mg/kg. agriscigroup.us

Table 1: HPLC Methods for this compound Analysis

| Matrix | Column | Mobile Phase | Detection | LOQ | Reference |

| Eggplant | C18 Hypersil | - | UV-Vis (254 nm) | - | |

| Black Tea | Zorbax RX-C18 | Acetonitrile:Water (75:25 v/v) | DAD (235 nm) | 0.1 mg/kg | agriscigroup.us |

| Water | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV, MS | - | sielc.com |

| Various | ODS C18 | Acetonitrile:Water (85:15) | UV (235 nm) | - | ppqs.gov.in |

For trace-level analysis, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) are the methods of choice due to their high sensitivity and selectivity. nih.govnih.govresearchgate.net These techniques are particularly valuable for analyzing complex matrices like fruits, vegetables, and soil. nih.govnih.govepa.gov

A study on citrus fruits employed a QuEChERS analytical method combined with UHPLC-MS/MS to determine the residual levels of this compound and its Z-isomer. nih.gov This method demonstrated average recoveries ranging from 92% to 110% for this compound in whole fruits and citrus flesh. nih.gov Another study on okra fruits developed and validated an LC-MS/MS method, achieving a low limit of quantification (LOQ) of 0.001 mg kg⁻¹. nih.govresearchgate.netrsc.org The addition of formic acid and ammonium (B1175870) formate (B1220265) to the mobile phase was found to enhance ionization efficiency and signal sensitivity. nih.govresearchgate.net

In soil analysis, an LC/MS/MS method was designed for the quantitative determination of this compound with an LOQ of 0.01 mg/kg. epa.gov The analysis was performed using an Agilent 1100 Binary HPLC coupled to an AB Sciex API 4000 MS with an Ascentis Express C18 column. epa.gov

Table 2: LC-MS/MS and UHPLC-MS/MS Methods for this compound Analysis

| Technique | Matrix | LOQ | Key Findings | Reference |

| UHPLC-MS/MS | Citrus Fruits | 0.01 mg kg⁻¹ | Determined residues of this compound and its Z-isomer. | nih.govresearchgate.net |

| LC-MS/MS | Okra Fruits | 0.001 mg kg⁻¹ | Formic acid and ammonium formate enhanced sensitivity. | nih.govresearchgate.netrsc.org |

| LC/MS/MS | Soil | 0.01 mg/kg | Method validated for sandy loam and clay soil matrices. | epa.gov |

| LC-MS/MS | Water | 1.0-5.0 µg/L | Used for preconcentration from environmental water samples. | capes.gov.br |

Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) is a sensitive and selective technique for detecting nitrogen and phosphorus-containing compounds like this compound. epa.govontosight.aiscioninstruments.com This method has been validated for the enforcement of tolerances for this compound residues in plant commodities. federalregister.govnih.govregulations.gov

An analytical method based on DFG Method S19 utilizes GC-NPD for the extraction and quantitation of this compound and its Z-isomer (M-1) in various agricultural commodities, including apples, citrus, cotton, hops, and grapes. epa.govfao.org This method was optimized to have a limit of detection of 0.02 µg/g and a limit of quantitation of 0.05 µg/g in hops and vines. epa.gov The analysis is performed on a BD-1 capillary column, and residues are quantified by comparing the peak areas of test samples with those of calibration standards. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) for Trace Analysis

Sample Preparation and Extraction Protocols (e.g., QuEChERS, Solid Phase Extraction)

Effective sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte before instrumental analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction protocol for pesticide residue analysis in fruits and vegetables. nih.govsci-hub.sechromnet.net A modified QuEChERS protocol was used for extracting this compound from guava, orange, and eggplant, involving extraction with acetonitrile followed by a salting-out step with anhydrous magnesium sulfate (B86663) and sodium chloride. nih.gov For the analysis of this compound and its Z-isomer in citrus, a QuEChERS method was used in conjunction with UHPLC-MS/MS. nih.gov

Solid Phase Extraction (SPE) is another common cleanup technique. For the analysis of this compound in hops, samples were extracted with acetone, followed by cleanup using gel permeation chromatography (GPC) and then silica (B1680970) gel SPE. epa.gov In a study on natural waters, C18 extraction disks were used for the SPE of this compound and other pesticides prior to GC-MS and LC-MS analysis. nih.gov Magnetic solid-phase extraction (MSPE) using magnetic metal-organic frameworks has also been developed for the preconcentration of this compound from environmental water samples. capes.gov.br

Other extraction procedures include solvent extraction with acetone, followed by partitioning and column chromatography cleanup. epa.govbayern.de For water samples, a liquid-liquid partition into hexane (B92381) has been used. epa.gov

Method Validation Parameters: Accuracy, Precision, Sensitivity, and Matrix Effects

Validation of analytical methods is essential to ensure the reliability of the results. Key validation parameters include linearity, accuracy (trueness), precision (repeatability and reproducibility), sensitivity (LOD and LOQ), and matrix effects. nih.govfrontiersin.orgsnu.ac.kr

Accuracy and Precision : Accuracy is typically evaluated through recovery studies by spiking blank samples with known concentrations of the analyte. For this compound, recovery values are generally expected to be within the 70-120% range with a relative standard deviation (RSD) for precision of ≤20%. researchgate.netfrontiersin.org In a study on guava, orange, and eggplant, recovery values ranged from 92.4% to 107.3% with RSDs ≤ 8.6%. frontiersin.org Another study on okra showed recoveries of 84.2% to 98.6%. nih.govresearchgate.net

Sensitivity (LOD and LOQ) : The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of a method. For this compound analysis in okra using LC-MS/MS, the LOD and LOQ were 0.0002 mg kg⁻¹ and 0.001 mg kg⁻¹, respectively. nih.govresearchgate.netrsc.org In citrus analysis using UHPLC-MS/MS, the LOQ was 0.01 mg kg⁻¹. nih.govresearchgate.net

Matrix Effects : Matrix effects, which can cause signal suppression or enhancement in LC-MS/MS analysis, are a significant consideration. restek.com These effects are evaluated to ensure accurate quantification. In the analysis of this compound in okra, the matrix effect was found to be minimal at 5.2%. nih.govrsc.org For soil analysis, matrix-matched standards were used to compensate for significant matrix effects at the LOQ. epa.gov

Table 3: Method Validation Data for this compound Analysis

| Matrix | Method | Accuracy (Recovery %) | Precision (RSD %) | LOQ | Reference |

| Citrus Fruit | UHPLC-MS/MS | 92-110% | 1-4% | 0.01 mg kg⁻¹ | nih.govresearchgate.net |

| Guava, Orange, Eggplant | UHPLC-MS/MS | 92.4-107.3% | ≤ 8.6% | 0.01 mg/kg | frontiersin.org |

| Okra | LC-MS/MS | 84.2-98.6% | 7.6% (intra-day) | 0.001 mg kg⁻¹ | nih.govresearchgate.netrsc.org |

| Soil | LC/MS/MS | 70-120% | ≤20% | 0.01 mg/kg | epa.gov |

| Black Tea | HPLC-DAD | 85.90-98.36% | 14.30% | 0.1 mg/kg | agriscigroup.us |

Isomer-Specific Analysis and Metabolite Profiling

This compound exists as (E)- and (Z)-isomers, with the (E)-isomer being the active component. nih.gov The major degradate of this compound is its geometric (Z)-isomer, also known as M-1. epa.gov Analytical methods are often required to separate and quantify both isomers.

GC-NPD and UHPLC-MS/MS methods have been successfully used for the simultaneous determination of this compound and its Z-isomer in various commodities like hops and citrus fruits. nih.govepa.gov In a study on citrus, a UHPLC-MS/MS method was validated for both this compound and Z-fenpyroximate, with average recoveries for the Z-isomer ranging from 90% to 113%. nih.gov

Metabolite profiling involves identifying and quantifying the breakdown products of this compound in different environmental compartments. In soil, for example, the degradation of this compound leads to the formation of various metabolites. While some methods focus on the parent compound and its Z-isomer, more comprehensive metabolite profiling can be achieved using techniques like LC-MS/MS, which can identify a broader range of degradation products. nih.govfao.org

Integrated Pest Management Ipm Strategies Incorporating Fenpyroximate

Strategic Use of Fenpyroximate in Acaricide Resistance Management Programs

Acaricide resistance is a significant challenge in mite control. bohrium.com The repeated use of acaricides with the same mode of action selects for resistant individuals in the mite population, eventually leading to control failures. scialert.net this compound belongs to the METI acaricides (Mitochondrial Electron Transport (Complex I) inhibitor) and is classified under IRAC Group 21A. nichino-europe.comirac-online.org Strategic use of this compound is crucial to delay the development of resistance and maintain its efficacy.

Rotation with Different Modes of Action

A key strategy in resistance management is the rotation of acaricides with different modes of action (MoA). epa.govcroplife.org.au This approach reduces the selection pressure for resistance to any single chemical class. croplife.org.au Since this compound is the sole representative of its specific MoA grouping (21A) in many crops, it plays a vital role in these rotation programs. epa.gov For instance, in controlling spider mites and European red mites, rotating this compound with acaricides from other IRAC groups is a critical component of delaying resistance. epa.gov An effective rotation program would involve using this compound in a "window" of application and then switching to a product with a different MoA for the subsequent treatment window. croplife.org.au It is important to note that rotating with other METI acaricides, even from different chemical classes like pyridaben (B1679940) or tebufenpyrad, is not a valid resistance management strategy as they share a similar target site. bioworksinc.com

Table 1: Example of Acaricide Rotation Strategy Incorporating this compound

| Treatment Window | Active Ingredient | IRAC MoA Group | Target Pest Example |

| 1 | This compound | 21A | Two-spotted spider mite |

| 2 | Abamectin | 6 | Two-spotted spider mite |

| 3 | Spiromesifen | 23 | Two-spotted spider mite |

| 4 | Etoxazole | 10B | Two-spotted spider mite |

This table is for illustrative purposes only. Specific recommendations may vary based on crop, region, and pest pressure.

Monitoring and Early Detection of Resistance

Regular monitoring of mite populations for changes in susceptibility to this compound is essential for early detection of resistance. egranth.ac.in Bioassays, such as the leaf disc dip method, can be used to determine the LC50 (lethal concentration to kill 50% of the population) of this compound for a given mite population. egranth.ac.in A significant increase in the LC50 value over time can indicate the development of resistance. Early detection allows for timely adjustments to the pest management program, such as switching to alternative acaricides or implementing non-chemical control methods, to prevent the establishment and spread of resistant populations. researchgate.net

Compatibility with Biological Control Agents and Natural Enemies

The success of an IPM program often relies on the conservation and augmentation of natural enemies that help to suppress pest populations. nih.gov Therefore, understanding the compatibility of pesticides with these beneficial organisms is crucial. plos.org

Assessment of Selective Toxicity on Beneficial Organisms

This compound's toxicity to beneficial organisms can vary significantly depending on the species. While it is considered to have relatively low toxicity to some beneficial insects, it can be harmful to certain predatory mites. ontosight.aipublications.gc.ca

Studies have shown that this compound can have sublethal effects on predatory mites, impacting their fecundity, longevity, and population growth, which should be considered in IPM programs. bohrium.com For example, research on the predatory mite Phytoseius plumifer indicated that sublethal concentrations of this compound negatively affected the reproductive parameters of both the treated females and their offspring. bohrium.com Similarly, studies on Amblyseius swirskii, a key biological control agent, found that this compound at recommended rates negatively influenced its biological parameters, although a combination of reduced rates of this compound and thiacloprid (B134840) was less hazardous. nih.govplos.org

Conversely, some studies have found this compound to be relatively safe for certain predatory mites under specific conditions. For instance, in cotton, lower doses of this compound were found to be safer for predatory mite populations compared to higher doses. cabidigitallibrary.org The compatibility of this compound with the predatory mite Neoseiulus womersleyi was found to be better than that of pyridaben. nih.gov

Table 2: Effects of this compound on Various Beneficial Organisms

| Beneficial Organism | Effect | Source |

| Phytoseius plumifer | Sublethal concentrations reduced fecundity and longevity. | bohrium.com |

| Amblyseius swirskii | Recommended rates negatively impacted net reproductive rate and intrinsic rate of increase. | plos.org |